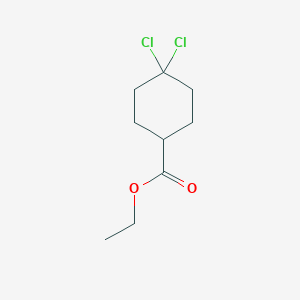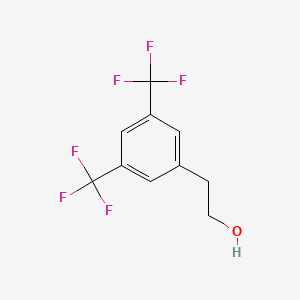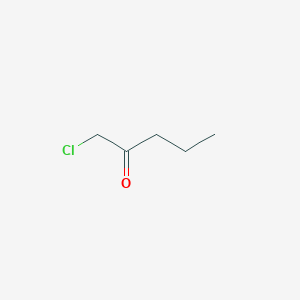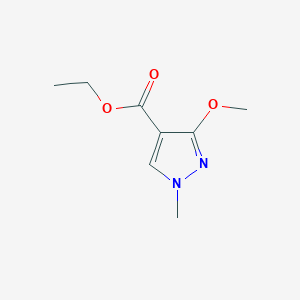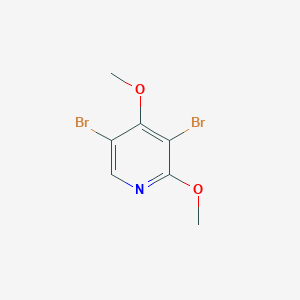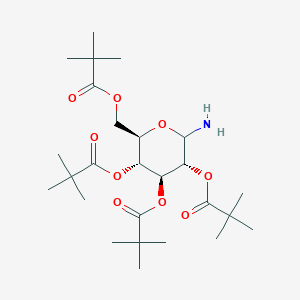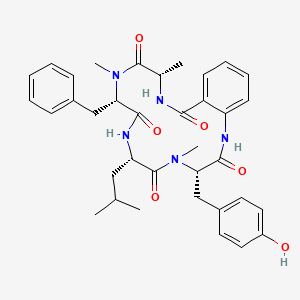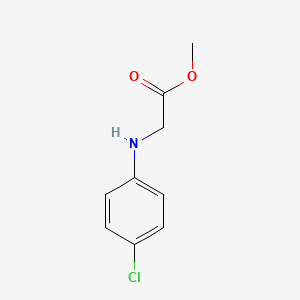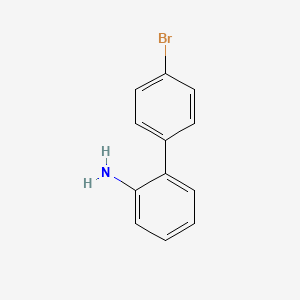
4'-Bromobiphenyl-2-ylamine
Descripción general
Descripción
4’-Bromobiphenyl-2-ylamine is a chemical compound with the molecular formula C12H10BrN . It is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these derivatives were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of 4’-Bromobiphenyl-2-ylamine was confirmed by physicochemical and spectral characteristics . The molecular formula is C12H10BrN .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Bromobiphenyl-2-ylamine are not detailed in the search results, it’s worth noting that chemical reactions involving similar compounds have been studied extensively .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Bromobiphenyl-2-ylamine include a molecular weight of 248.12 g/mol. Other properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction are also available .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Derivatives
4'-Bromobiphenyl-2-ylamine plays a role in the synthesis of potentially biologically active derivatives. For example, it has been used in the synthesis of new gluco-, galacto-, and mannopyranosylthiazoles, thiazolidinones, and pyranosylthiazlidin-4-ones from sugar thiosemicarbazone derivatives. These derivatives have potential biological activities due to their unique structures (Darehkordi et al., 2013).
Metabolism Studies
Research on the metabolism of bromobiphenyls, including 4'-bromobiphenyl, has been conducted to understand their metabolic pathways and products in organisms like rabbits. This research is crucial in understanding the environmental and biological impacts of these compounds (Kohli et al., 1978).
Synthesis of Homoallylic Amines
In the field of medicinal chemistry, 4'-bromobiphenyl-2-ylamine is used in the synthesis of homoallylic amines. These compounds have been evaluated for their ability to inhibit neuronal norepinephrine and serotonin uptake, which is significant for developing antidepressant drugs (Högberg et al., 1988).
Ligand Synthesis for Metal Complexes
This compound has been used in the synthesis of ligands like 4-bis(pyrid-2-ylmethyl)aminomethyl-2,6-bis(pyrazol-1-yl)pyridine (L), which form complexes with metals like palladium and platinum. Such complexes have potential applications in catalysis and material science (Tovee et al., 2010).
Synthesis of Schiff Base Compounds
Schiff base compounds synthesized from 4'-bromobiphenyl-2-ylamine have shown excellent antibacterial activities. This application is significant in the development of new antimicrobial agents (Wang et al., 2008).
Synthesis of Phthalocyanine Compounds
4'-Bromobiphenyl-2-ylamine has been utilized in the synthesis of new zinc phthalocyanine compounds. These compounds exhibit high singlet oxygen quantum yield, making them promising for applications in photodynamic therapy, especially for cancer treatment (Pişkin et al., 2020).
Photoluminescent Material Synthesis
This compound is used in synthesizing novel thiophene derivatives with bis-diarylacrylonitrile units. These derivatives emit green fluorescence and have good thermal stability, making them valuable for applications in optoelectronics and photoluminescent materials (Xu et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNKGRSWYBETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463789 | |
| Record name | 2-(4'-bromophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromobiphenyl-2-ylamine | |
CAS RN |
62532-98-3 | |
| Record name | 2-(4'-bromophenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
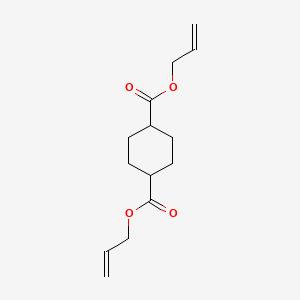
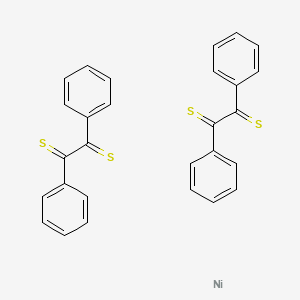
![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)
